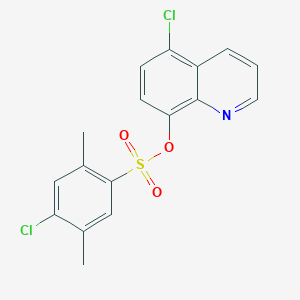

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C17H13Cl2NO3S and a molecular weight of 382.26 . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

While specific synthesis methods for 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate are not available, related compounds have been synthesized through various methods. For instance, the esterification of 5-chloro-8-hydroxyquinoline has been investigated under Steglich conditions, which provided an efficient and mild pathway . The reaction involved O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach .Molecular Structure Analysis

The molecular structure of related compounds has been characterized through NMR, IR, and MS spectral data . In a study of a related compound, the central ester fragment was found to be almost planar, and it made dihedral angles with quinoline and phenyl rings . The structure showed C–H…X (X = halogen) non-classical hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving 5-chloroquinolin-8-yl compounds have been studied. For example, the O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction proceeded under Steglich conditions, providing an efficient and mild pathway .Scientific Research Applications

Vicarious Nucleophilic Substitution

One study discusses the vicarious nucleophilic substitution reactions of nitroquinolines, where chloromethyl phenyl sulfone and other substituents react with nitroquinoline derivatives, potentially including structures similar to "5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate." Such reactions are fundamental in organic chemistry for modifying chemical structures, potentially leading to new compounds with varied biological activities (Mąkosza et al., 1986).

Synthesis and Antimicrobial Activities

Another area of research involves the synthesis of sulfonohydrazide-substituted hydroxyquinoline derivatives and their antimicrobial properties. This includes the creation of bi-dentate ligands that show significant increases in antimicrobial and antifungal activities, suggesting potential pharmaceutical applications (Dixit et al., 2010).

Anticancer Activity

Research into platinum(II) complexes with hydroxyquinoline derivatives, including those similar to the compound , has shown promising anticancer potential. These complexes have been tested for cytotoxicity against various carcinoma cell lines, indicating their potential use in cancer treatment (Živković et al., 2018).

Crystal Structure Analysis

Studies also extend to the crystallographic analysis of compounds, providing insights into the molecular structure and interactions of sulfonate derivatives. This includes the analysis of solvent interactions, molecular conformations, and hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds (Celik et al., 2015).

Fluorescence-Based Applications

Research on ratiometric fluorescent thermometers with significant Stokes shifts suggests the application of quinoline derivatives in temperature sensing, leveraging the unusual intensification of fluorescence with temperature increase (Chemical communications, 2014).

properties

IUPAC Name |

(5-chloroquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-10-9-16(11(2)8-14(10)19)24(21,22)23-15-6-5-13(18)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYUASOWOOINPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)

![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)

![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)

![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)

![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)

![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)

![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)

![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)